(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone
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Overview
Description
(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone is a synthetic organic compound that combines a thiazinanone moiety with an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone typically involves the following steps:
Formation of the Thiazinanone Ring: The thiazinanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a ketone, under acidic or basic conditions.
Attachment of the Indole Group: The indole group can be introduced via a coupling reaction, such as a Friedel-Crafts acylation, using an indole derivative and an acyl chloride or anhydride.
Final Assembly: The final step involves the condensation of the thiazinanone and indole intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: Its structural features may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK or PI3K/Akt pathways, leading to effects such as cell proliferation inhibition or apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone: can be compared with other indole derivatives and thiazinanone-containing compounds.
Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.
Thiazinanone Compounds: Similar structures with variations in the substituents on the thiazinanone ring.
Uniqueness
Structural Uniqueness: The combination of the thiazinanone and indole moieties in a single molecule is unique and may confer distinct biological activities.
Functional Properties: The specific functional groups and their arrangement can lead to unique reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2)10-17(7-8-20(15)19)14(18)12-9-16-13-6-4-3-5-11(12)13/h3-6,9,16H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENKGZMRUULZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1=O)C(=O)C2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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